Benzocaine-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

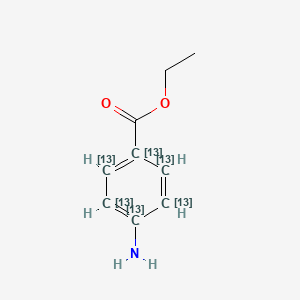

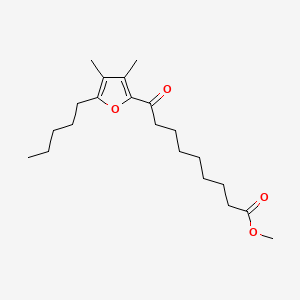

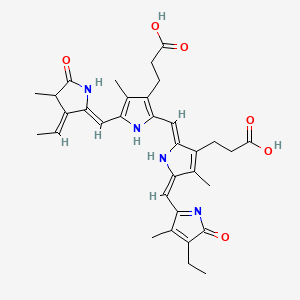

Benzocaine-13C6: is a labeled analog of benzocaine, a well-known local anesthetic. The “13C6” designation indicates that six carbon atoms in the benzocaine molecule are replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracing experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzocaine-13C6 can be synthesized through a multi-step process starting from isotopically labeled precursors. The general synthetic route involves the esterification of isotopically labeled para-aminobenzoic acid with ethanol. The reaction is typically catalyzed by sulfuric acid and carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis methods may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzocaine-13C6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form para-nitrobenzoic acid.

Reduction: The nitro group in para-nitrobenzoic acid can be reduced to form para-aminobenzoic acid.

Substitution: The amino group in benzocaine can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products Formed:

Oxidation: Para-nitrobenzoic acid.

Reduction: Para-aminobenzoic acid.

Substitution: Various benzocaine derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry: Benzocaine-13C6 is used in isotopic labeling studies to trace the metabolic pathways of benzocaine and its derivatives. It helps in understanding the degradation and transformation processes of benzocaine in different environments.

Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of benzocaine. It helps in identifying the metabolic fate of benzocaine in living organisms.

Medicine: this compound is employed in clinical research to investigate the absorption, distribution, metabolism, and excretion (ADME) of benzocaine. It aids in the development of safer and more effective anesthetic formulations.

Industry: In the pharmaceutical industry, this compound is used in quality control and validation studies. It helps in ensuring the consistency and reliability of benzocaine-containing products.

Mechanism of Action

Benzocaine-13C6 exerts its effects by inhibiting voltage-dependent sodium channels in nerve cells. By binding to these channels, it prevents the influx of sodium ions, thereby blocking the propagation of nerve impulses. This action results in the local anesthetic effect, providing temporary relief from pain and itching.

Comparison with Similar Compounds

Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.

Tetracaine: A more potent local anesthetic with a longer duration of action.

Butamben: A local anesthetic used in topical formulations.

Declopramide: A compound with similar anesthetic properties but different chemical structure.

Metoclopramide: Primarily used as an antiemetic but shares some structural similarities with benzocaine.

Uniqueness: Benzocaine-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The presence of carbon-13 atoms allows for precise tracing and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds.

Properties

IUPAC Name |

ethyl 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFLLBZGZJTVJG-LSYAIDEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)